2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide
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Overview
Description
2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide is a chemical compound with the molecular formula C9H10IN3O. It is characterized by the presence of an iodophenyl group attached to an ethylidene hydrazine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide typically involves the reaction of 4-iodobenzaldehyde with hydrazine derivatives. One common method includes the condensation of 4-iodobenzaldehyde with hydrazinecarboxamide under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which can further react with various biomolecules. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylhydrazine: A related compound with similar structural features but lacking the ethylidene carboxamide group.
Hydrazinecarboxamide Derivatives: Compounds with variations in the substituents on the hydrazinecarboxamide moiety.
Uniqueness
2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide is unique due to the presence of both the iodophenyl and ethylidene carboxamide groups. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
89932-88-7 |
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Molecular Formula |
C9H10IN3O |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
[1-(4-iodophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10IN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14) |
InChI Key |
ZLFXAGIDVUHSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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